2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a complex heterocyclic compound that features both oxazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole and pyridine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups to the aromatic rings .
Scientific Research Applications
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds with similar oxazole rings, such as oxazol-2(3H)-ones, which also exhibit significant biological activities
Pyridine Derivatives: Compounds containing pyridine rings, known for their wide range of applications in medicinal chemistry and material science.
Uniqueness
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of oxazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22(17-26-20-11-4-5-12-21(20)29-23(26)28)25(16-19-10-6-7-14-24-19)15-13-18-8-2-1-3-9-18/h1-12,14H,13,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPJDZUTXQRHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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